1-Amino-7-hydroxy-3,5-dimethyladamantane

NMDA Receptor Antagonism Neuropharmacology Metabolism

1-Amino-7-hydroxy-3,5-dimethyladamantane (CAS 63971-25-5) is a pharmacologically inactive Memantine metabolite classified as Memantine Impurity IV. Its distinct LogP (1.5 vs. parent 3.28) ensures clear chromatographic resolution for LC-MS/MS and HPLC-UV method validation. With minimal NMDA receptor activity, it is an ideal negative control—unlike active aminoadamantanes that would invalidate metabolic tracking experiments. Supplied at ≥98% purity, this reference standard is essential for ICH Q3A impurity profiling, batch consistency in generic manufacturing, ANDA submissions, and DDI risk assessment via hepatocyte or microsomal incubation studies.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B12050709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-7-hydroxy-3,5-dimethyladamantane
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)O)N)C
InChIInChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3/t9-,10+,11?,12?
InChIKeyHSRBAOBUCHCHTQ-ZYANWLCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-7-hydroxy-3,5-dimethyladamantane: Core Identity and Classification for Procurement Decisions


1-Amino-7-hydroxy-3,5-dimethyladamantane (CAS 63971-25-5) is an adamantane derivative featuring a rigid tricyclic framework with a hydroxyl group at the 7-position, an amino group at the 1-position, and methyl groups at the 3- and 5-positions . This compound is primarily recognized as a metabolite of the FDA-approved Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane) and is frequently referenced as Memantine Impurity IV or 7-Hydroxy Memantine . It is also catalogued in the Human Metabolome Database (HMDB0060738) as an expected but not quantified human metabolite [1].

Why 1-Amino-7-hydroxy-3,5-dimethyladamantane Cannot Be Substituted with Generic Adamantane Analogs


The compound's differentiation is not derived from superior potency but from its unique position as a pharmacologically inactive metabolite. Regulatory labeling for Memantine explicitly identifies the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine as the primary polar metabolites possessing 'minimal NMDA receptor antagonistic activity' [1]. 1-Amino-7-hydroxy-3,5-dimethyladamantane shares this 'minimally active' classification, which makes it an essential analytical reference for impurity profiling, metabolic stability studies, and quality control . Substituting this compound with the parent drug Memantine or other active aminoadamantanes (e.g., Amantadine) would completely invalidate experiments designed to track inactive metabolic byproducts or ensure batch purity.

Quantitative Differentiation Evidence for 1-Amino-7-hydroxy-3,5-dimethyladamantane vs. Memantine and Other Analogs


NMDA Receptor Antagonist Activity: Minimal vs. Therapeutic Potency

This compound, as a metabolite of Memantine, exhibits minimal NMDA receptor antagonistic activity compared to the parent drug. Regulatory pharmacokinetic data state that Memantine metabolites, which include this hydroxylated species, 'possess minimal NMDA receptor antagonistic activity' [1]. In contrast, Memantine itself acts as a low-to-moderate affinity uncompetitive NMDA antagonist with experimental IC50 values ranging from 0.52 µM to 1.61 µM across various receptor subtypes [2].

NMDA Receptor Antagonism Neuropharmacology Metabolism

Hydrophilicity and LogP: A Critical Differentiator from Lipophilic Memantine

The introduction of the hydroxyl group at the 7-position significantly alters the compound's polarity relative to the parent drug. The predicted LogP for 1-Amino-7-hydroxy-3,5-dimethyladamantane is 1.5 [1], whereas Memantine (1-amino-3,5-dimethyladamantane) has a calculated LogP of 3.28 . This 1.78 log unit difference reflects a more hydrophilic character for the target compound.

Physicochemical Properties ADME Chromatography

Analytical Reference Standard Purity vs. Active Pharmaceutical Ingredient (API) Specifications

In analytical chemistry and pharmaceutical quality control, the purity of a reference standard is paramount. This compound is supplied as a certified analytical standard with HPLC-ELSD purity ≥98% . In contrast, the active pharmaceutical ingredient Memantine Hydrochloride API specifications allow for the presence of this compound as a related substance impurity, with typical limits often set below 0.15-0.5% .

Quality Control Impurity Profiling Reference Materials

Targeted Application Scenarios for 1-Amino-7-hydroxy-3,5-dimethyladamantane Based on Differentiated Evidence


Bioanalytical Method Development and Validation for Memantine Pharmacokinetics

Utilize the compound as a critical reference standard for LC-MS/MS or HPLC-UV method development and validation. Its distinct physicochemical properties (LogP 1.5 vs. Memantine LogP 3.28) facilitate clear chromatographic resolution from the parent drug [1]. Its 'minimal NMDA activity' classification ensures it can be used as a negative control or internal standard without interfering with pharmacological assays [2].

Pharmaceutical Quality Control and Impurity Profiling

Employ this high-purity standard (≥98%) as a specific marker for the identification and quantification of Memantine Impurity IV in drug substance and drug product batches. This is essential for meeting ICH Q3A guidelines on impurity qualification and for ensuring batch-to-batch consistency in generic drug manufacturing [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Use the compound as a defined metabolite standard in hepatocyte or microsomal incubation studies. The knowledge that Memantine is minimally metabolized by CYP450 enzymes [1] and that metabolites like this one are pharmacologically inactive [2] is crucial for de-risking DDI potential and interpreting metabolic clearance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-7-hydroxy-3,5-dimethyladamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.